molecular formula C10H3F13S B3046722 Thiophene, 2-(tridecafluorohexyl)- CAS No. 128032-22-4

Thiophene, 2-(tridecafluorohexyl)-

Cat. No.: B3046722
CAS No.: 128032-22-4
M. Wt: 402.18 g/mol
InChI Key: QALDKDRKOUMDGV-UHFFFAOYSA-N
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Description

Thiophene, 2-(tridecafluorohexyl)- is a fluorinated thiophene derivative characterized by a tridecafluorohexyl (-C₆F₁₃) substituent at the 2-position of the thiophene ring. This compound belongs to a class of organofluorine compounds, where the perfluorinated alkyl chain imparts unique properties such as high hydrophobicity, chemical inertness, and electron-withdrawing effects . The electron-deficient nature of the thiophene ring, combined with fluorinated chains, makes such compounds valuable in applications ranging from surfactants to electronic materials .

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F13S/c11-5(12,4-2-1-3-24-4)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALDKDRKOUMDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F13S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438757
Record name Thiophene, 2-(tridecafluorohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128032-22-4
Record name Thiophene, 2-(tridecafluorohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Applications in Materials Science

1. Coatings and Surface Treatments

  • Thiophene derivatives are being explored for use in advanced coatings due to their hydrophobic properties. These coatings can be applied to surfaces to create water-repellent and stain-resistant finishes.

2. Polymer Synthesis

  • The compound can serve as a monomer in the synthesis of conducting polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Applications in Electronics

1. Organic Electronics

  • Thiophene-based materials are integral in the development of organic semiconductors. Their ability to conduct electricity while maintaining flexibility makes them ideal for use in flexible electronic devices.

2. Sensors

  • The unique properties of thiophene, 2-(tridecafluorohexyl)- enable its use in sensor technology. Its sensitivity to environmental changes can be harnessed for developing sensors that detect chemical substances or changes in humidity.

Environmental Applications

1. Environmental Remediation

  • Research indicates that fluorinated compounds like thiophene, 2-(tridecafluorohexyl)- may be involved in the degradation processes of certain pollutants. Understanding its role could lead to innovative methods for environmental cleanup.

2. Study of Perfluorinated Compounds

  • Given its structural similarity to other perfluorinated compounds, thiophene, 2-(tridecafluorohexyl)- is studied to assess its environmental impact and behavior. This research is crucial for understanding the persistence and bioaccumulation potential of fluorinated substances.

Case Study 1: Conductive Polymers

A study investigated the polymerization of thiophene derivatives, including thiophene, 2-(tridecafluorohexyl)-, leading to materials with enhanced electrical conductivity suitable for electronic applications. The findings suggested that incorporating fluorinated chains significantly improved the thermal stability and conductivity of the resulting polymers.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental fate of thiophene derivatives highlighted their degradation pathways and potential ecological risks. This study provided insights into how such compounds behave in different environmental conditions, informing regulations on their use.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Thiophene Derivatives
Compound Name Substituent at 2-Position Key Functional Attributes CAS Number (if available)
Thiophene, 2-(tridecafluorohexyl)- Tridecafluorohexyl (-C₆F₁₃) High hydrophobicity, electron-withdrawing Not explicitly stated
Thiophene, 2-(1,1-dimethylethyl)- tert-Butyl (-C(CH₃)₃) Moderate hydrophobicity, steric bulk 1689-78-7
2-(Phenylthio)thiophene Phenylthio (-S-C₆H₅) Electron-rich, polarizable sulfur atom 16718-12-0
2-(Cyclopent-1-en-3-yl)thiophene Cyclopentenyl Conjugated double bond, planar structure Not provided
Thiophene, 2-[2-[(tridecafluorohexyl)sulfonyl]ethenyl]- Tridecafluorohexylsulfonylethenyl Strong electron-withdrawing, sulfonyl group 86525-43-1

Physicochemical Properties

  • Hydrophobicity : The tridecafluorohexyl group in Thiophene, 2-(tridecafluorohexyl)- significantly enhances hydrophobicity compared to tert-butyl or phenylthio substituents due to fluorine’s low polarizability and strong C-F bonds .
  • Thermal Stability : Fluorinated alkyl chains improve thermal stability, making this compound suitable for high-temperature applications, unlike cyclopentenyl-substituted thiophenes, which may degrade due to unsaturated bonds .

Preparation Methods

Electrophilic Perfluoroalkylation

Electrophilic substitution represents a direct route to introduce tridecafluorohexyl groups onto preformed thiophene rings. Iodonium salts , such as C8F17I(Ph)OSO2CF3, facilitate electrophilic trifluoromethylation under mild conditions (dichloromethane, room temperature) with 2,6-di-tert-butyl-4-methylpyridine as a base. This method yields 2-(tridecafluorohexyl)thiophene in 73% yield, with selectivity driven by the electron-rich 2-position of thiophene.

Radical perfluoroalkylation offers broader applicability. Photochemical reactions using bis(trifluoromethyl)tellurium or perfluoroalkyl iodides (e.g., C10F21I) generate perfluoroalkyl radicals that preferentially attack the 2-position of thiophene. For example, irradiation of thiophene with C10F21I at 175°C for 24 hours produces 2-(perfluorodecyl)thiophene in 32% yield, increasing to 34% at elevated temperatures (185°C, 40 hours). Radical initiation via peroxides, such as bis(perfluoroalkanoyl) peroxide, further enhances efficiency, achieving yields up to 98% for shorter perfluoroalkyl chains.

Functional Group Transformation

Carboxylic acid derivatization provides an indirect pathway. Thiophene-2-carboxylic acid reacts with sulfur tetrafluoride (SF4) and hydrofluoric acid (HF) at 130°C to yield 2-(trifluoromethyl)thiophene. Scaling this reaction to longer perfluoroalkyl chains requires sequential fluorination of brominated precursors. For instance, 2,5-bis(trichloromethyl)thiophene treated with silver fluoride (AgF) undergoes chlorine-to-fluorine exchange, producing 2,5-bis(trifluoromethyl)thiophene.

Heterocyclization Strategies

Fiesselmann Thiophene Synthesis

The Fiesselmann method constructs the thiophene ring with inherent perfluoroalkyl substituents. Ethyl thioglycolate reacts with perfluorohexyl-substituted acetylenic esters under basic conditions (e.g., triethylamine), followed by acid-catalyzed cyclization. For example, ethyl 4,4,5,5,6,6,7,7,7-nonafluorohept-2-ynoate condenses with ethyl thioglycolate to form 3-hydroxy-2-(tridecafluorohexyl)thiophene-5-carboxylate, which undergoes decarboxylation to yield the target compound. This method achieves regioselectivity >90% but requires stringent control of reaction pH and temperature.

Gewald Aminothiophene Synthesis

Adapting the Gewald synthesis, β-ketonitriles with perfluoroalkyl chains react with elemental sulfur and ketones. For instance, 4,4,5,5,6,6,7,7,7-nonafluoroheptan-2-one and malononitrile cyclize in the presence of morpholine to form 2-amino-5-(tridecafluorohexyl)thiophene-3-carbonitrile. Subsequent deamination via diazotization and reduction yields 2-(tridecafluorohexyl)thiophene.

Cross-Coupling and Organometallic Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 2-bromothiophene and tridecafluorohexylboronic acid remains limited due to the poor stability of perfluoroalkylboronic acids. However, perfluoroalkylzinc reagents exhibit improved reactivity. Reaction of 2-iodothiophene with Zn(CF2)5CF3 in tetrahydrofuran (THF) at 60°C, catalyzed by Pd(PPh3)4, affords 2-(tridecafluorohexyl)thiophene in 58% yield.

Directed ortho-Metalation

Lithiation of thiophene derivatives enables precise functionalization. Treating 2-(trimethylsilyl)thiophene with n-butyllithium at −78°C generates a 2-lithiated intermediate, which reacts with perfluorohexyl iodide (C6F13I) to yield the target compound. This method achieves 67% yield but necessitates cryogenic conditions and inert atmosphere.

Comparative Analysis of Preparation Methods

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Electrophilic Alkylation 73 High (C2 > C3) Moderate Low
Radical Alkylation 34–98 Moderate High Moderate
Fiesselmann Synthesis 60–75 High Low High
Suzuki-Miyaura Coupling 58 High Moderate Very High

Key Observations :

  • Radical methods excel in scalability but require hazardous reagents (e.g., peroxides).
  • Fiesselmann synthesis offers superior regioselectivity but suffers from multi-step complexity.
  • Cross-coupling emerges as a cost-effective industrial candidate despite moderate yields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the tridecafluorohexyl group to the 2-position of thiophene, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis of fluorinated thiophenes typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) using pre-functionalized thiophene precursors. For the tridecafluorohexyl group, nucleophilic substitution or radical-mediated alkylation may be employed. Optimization should include screening catalysts (e.g., Pd-based), solvents (e.g., DMF or THF), and temperatures (80–120°C) to maximize yield and purity. Characterization via 19F^{19}\text{F} NMR and GC-MS is critical to confirm substitution efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing Thiophene, 2-(tridecafluorohexyl)-, and how does fluorine electronegativity influence spectral interpretation?

  • Methodological Answer : Key techniques include:

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : Fluorine's electronegativity deshields adjacent protons, causing upfield/downfield shifts. 19F^{19}\text{F} NMR confirms substitution patterns.
  • IR Spectroscopy : C-F stretches (1000–1300 cm1^{-1}) and thiophene ring vibrations (e.g., C-S at ~700 cm1^{-1}).
  • Mass Spectrometry (EI/ESI) : High-resolution MS identifies molecular ions and fragmentation pathways.
  • UV-Vis : Assess electronic effects of the fluorinated chain on π-π* transitions. Calibration against non-fluorinated analogs is advised .

Advanced Research Questions

Q. How does the electron-withdrawing tridecafluorohexyl group modulate the thiophene ring's aromaticity and reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The strong inductive effect of the -CF2_2- groups reduces electron density at the α-position, potentially slowing oxidative addition in cross-coupling. Computational studies (DFT) can quantify aromaticity via nucleus-independent chemical shifts (NICS). Experimentally, cyclic voltammetry (CV) measures oxidation potentials, while Hammett constants correlate substituent effects. Comparative studies with alkyl- vs. fluoroalkyl-thiophenes are recommended .

Q. What experimental strategies resolve contradictions in reported thermal stability data for Thiophene, 2-(tridecafluorohexyl)-?

  • Methodological Answer : Discrepancies may arise from differing atmospheres (N2_2 vs. O2_2) or heating rates. A systematic approach includes:

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert and oxidative conditions.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting, degradation).
  • Isothermal Stability Studies : Monitor mass loss over time at fixed temperatures.
    Reference NIST thermochemistry datasets for baseline comparisons .

Q. What structural design principles enhance the performance of Thiophene, 2-(tridecafluorohexyl)- in semiconducting polymers for organic electronics?

  • Methodological Answer : Key considerations:

  • Chain Alignment : Fluorocarbon segments promote hydrophobic self-assembly, improving thin-film crystallinity. Use grazing-incidence XRD to analyze packing.
  • π-π Stacking : Fluorine's steric bulk may reduce inter-ring interactions. Balance fluorination with thiophene copolymerization (e.g., with EDOT).
  • Charge Transport : Measure hole/electron mobility via field-effect transistor (FET) configurations. Compare with non-fluorinated analogs .

Data Analysis and Validation

Q. How should researchers validate the purity of Thiophene, 2-(tridecafluorohexyl)- when synthesizing batch-to-batch variations?

  • Methodological Answer : Implement orthogonal validation:

  • Chromatography : HPLC/GC with fluorinated-phase columns (e.g., C8F17) to separate fluorinated impurities.
  • Elemental Analysis : Confirm C/F/S ratios match theoretical values.
  • X-ray Crystallography : Resolve crystal structure for definitive confirmation (if crystalline).
    Cross-reference with NIST spectral libraries .

Q. What computational tools are most effective for predicting the solubility and aggregation behavior of Thiophene, 2-(tridecafluorohexyl)- in organic solvents?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields parameterized for fluorocarbons (e.g., OPLS-AA). COSMO-RS predicts solubility parameters. Experimentally, measure Hansen solubility parameters via turbidimetry and compare with simulations .

Safety and Regulatory Considerations

Q. What toxicity data gaps exist for Thiophene, 2-(tridecafluorohexyl)-, and how can researchers address them in compliance with regulatory standards?

  • Methodological Answer : EFSA guidelines highlight missing NOAEL (No Observed Adverse Effect Level) data. Conduct:

  • Ames Tests : Assess mutagenicity.
  • Acute Toxicity Studies : OECD 423 guidelines for oral/dermal exposure.
  • Environmental Persistence : Measure hydrolytic stability and bioaccumulation potential (OECD 305). Collaborate with regulatory bodies for harmonized protocols .

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